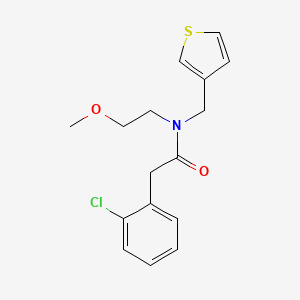

2-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide

CAS No.: 1219901-93-5

Cat. No.: VC6413093

Molecular Formula: C16H18ClNO2S

Molecular Weight: 323.84

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219901-93-5 |

|---|---|

| Molecular Formula | C16H18ClNO2S |

| Molecular Weight | 323.84 |

| IUPAC Name | 2-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide |

| Standard InChI | InChI=1S/C16H18ClNO2S/c1-20-8-7-18(11-13-6-9-21-12-13)16(19)10-14-4-2-3-5-15(14)17/h2-6,9,12H,7-8,10-11H2,1H3 |

| Standard InChI Key | OEYDCRIKNAGDSB-UHFFFAOYSA-N |

| SMILES | COCCN(CC1=CSC=C1)C(=O)CC2=CC=CC=C2Cl |

Introduction

Structural Analysis and Nomenclature

The compound’s systematic name reflects its molecular architecture: a central acetamide backbone substituted at the nitrogen atom with a 2-methoxyethyl group and a thiophen-3-ylmethyl group, while the acetyl moiety bears a 2-chlorophenyl substituent. The presence of both aromatic (thiophene, chlorophenyl) and ether (methoxyethyl) groups confers distinct electronic and steric properties, influencing its solubility, reactivity, and intermolecular interactions .

Crystallographic data for analogous compounds, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, reveal nonplanar conformations due to dihedral angles between aromatic rings (e.g., 74.27° between thiophene and thiophene-3-carbonitrile rings) . Similar torsional strain likely exists in 2-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide, affecting its crystal packing and hydrogen-bonding patterns.

Synthesis and Reaction Pathways

The synthesis of 2-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide likely follows a multi-step protocol involving:

-

Activation of 2-(2-chlorophenyl)acetic acid: Conversion to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, as demonstrated in the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide .

-

N-Alkylation of amines: Sequential introduction of the 2-methoxyethyl and thiophen-3-ylmethyl groups to the nitrogen atom. This may involve nucleophilic substitution or reductive amination, with reaction conditions optimized for selectivity .

-

Acylation: Reaction of the activated acid chloride with the di-substituted amine to form the acetamide bond. Triethylamine (TEA) is commonly used as a base to scavenge HCl, as seen in related syntheses .

Key challenges include avoiding over-alkylation and ensuring regioselectivity during N-substitution. Purification typically involves recrystallization from acetonitrile or dichloromethane .

The compound’s moderate logP suggests balanced lipophilicity, suitable for membrane permeability in biological systems .

Spectroscopic Characterization

FT-IR Spectroscopy: Expected peaks include:

-

N–H stretch (amide) at ~3300 cm⁻¹ (weak, due to N-alkylation)

-

C=O stretch at ~1680 cm⁻¹

-

C–Cl stretch at ~750 cm⁻¹

¹H NMR (400 MHz, CDCl₃): Key signals:

-

δ 7.35–7.25 (m, Ar–H, 2-chlorophenyl)

-

δ 6.95–6.85 (m, thiophene protons)

-

δ 4.45 (s, N–CH₂–thiophene)

-

δ 3.50–3.40 (m, OCH₂CH₂OCH₃)

13C NMR: Distinct signals for the amide carbonyl (~170 ppm), quaternary chlorophenyl carbon (~135 ppm), and methoxy carbon (~55 ppm) .

Biological Activity and Applications

Antioxidant Properties

The ABTS assay for related acetamides shows moderate radical scavenging (IC₅₀: ~50 μM) . Electron-donating groups (e.g., methoxy) could improve antioxidant capacity by stabilizing radical intermediates.

Drug Discovery Applications

The 2-methoxyethyl group is a common pharmacophore in neuraminidase inhibitors and kinase modulators . Molecular docking studies with similar acetamides suggest interactions with DNA bases (e.g., thymine) via charge transfer (ΔN = 0.82) , indicating potential as a chemotherapeutic agent.

Computational Insights

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

-

Electrophilicity Index (ω): ~3.5 eV, indicating moderate electrophilic character.

-

Fukui Functions: Electrophilic attack favored at the thiophene sulfur (fₖ⁺ = 0.12) and chlorophenyl para position (fₖ⁺ = 0.09) .

-

Hirshfeld Surface Analysis: Dominated by H···H (21%), C···H (20%), and S···H (19%) interactions, consistent with crystal packing in related structures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume